

Comprehensive Technical Review: Pharmacological Activities of Astragaloside II

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Compound Focus: Astragaloside II

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Introduction to Astragaloside II

Astragaloside II (AS-II) is a prominent **cycloartane-type triterpene saponin** extracted from the traditional medicinal herb *Astragalus membranaceus* (Huang Qi), which has been extensively used in traditional Chinese medicine for its immunomodulatory and tonic properties [1] [2]. As one of the **primary bioactive constituents** of Radix Astragali, AS-II has gained significant attention in recent years for its diverse pharmacological activities and potential therapeutic applications in various disease conditions, including inflammatory bowel disease, demyelinating neurological disorders, diabetic nephropathy, and immune dysfunction [1] [3] [4]. The compound's chemical structure features a characteristic cycloartane skeleton with sugar moieties attached, which contributes to its biological activity and solubility properties. With an increasing body of preclinical evidence supporting its multi-target mechanisms of action, AS-II has emerged as a promising candidate for drug development, particularly in conditions where current therapeutic options remain limited or primarily symptomatic [3].

Comprehensive Therapeutic Activities

Inflammatory Bowel Disease and Intestinal Repair

AS-II demonstrates **significant efficacy** in promoting intestinal epithelial repair in inflammatory bowel disease (IBD) models. In human intestinal Caco-2 cells, AS-II (0.1 μM) **enhanced scratch wound closure** by approximately 37% compared to controls and increased cell proliferation by 22% at the same concentration [1]. The healing effects were mediated through **augmented L-arginine uptake** (104.73 ± 3.90 pmol/mg protein/min at 6 hours compared to control) via upregulation of cationic amino acid transporters CAT1 and CAT2 protein levels [1]. Furthermore, AS-II **activated the mTOR signaling pathway**, increasing phosphorylation of mTOR (1.44 ± 0.02 fold-increase), S6K, and 4E-BP1, resulting in enhanced protein synthesis [1]. These effects were substantially suppressed by lysine (a competitive inhibitor of CATs) and rapamycin (an mTORC1 inhibitor), confirming the involvement of these pathways. In a murine TNBS-induced colitis model, AS-II treatment **attenuated weight loss** (improved from 85.75% to 94.85% of initial body weight) and reduced inflammatory markers including myeloperoxidase activity [1].

Demyelinating Neurological Diseases

In a groundbreaking 2025 study, AS-II demonstrated **remarkable remyelination capacity** in models of demyelinating diseases such as multiple sclerosis and neuromyelitis optica [3]. Unlike current immunomodulatory treatments, AS-II directly promotes **myelin regeneration** by facilitating oligodendrocyte precursor cell (OPC) differentiation through the p75NTR receptor-mediated β -catenin/Id2/MBP signaling axis [3]. Mechanistically, AS-II **directly binds to p75NTR** at specific residues (Pro253, Ser257), stabilizing its structure and promoting downstream signaling that ultimately enhances myelin basic protein (MBP) expression and myelin sheath formation [3]. In both cuprizone and experimental autoimmune encephalomyelitis (EAE) models, AS-II treatment improved neurobehavioral outcomes, increased oligodendrocyte production, and enhanced myelin integrity. Crucially, in p75NTR knockout mice, AS-II **failed to restore myelin** or neural function, confirming the essential nature of this receptor for its mechanism of action [3].

Diabetic Nephropathy and Podocyte Protection

In streptozotocin (STZ)-induced diabetic rats, AS-II (3.2 and 6.4 $\text{mg}\cdot\text{kg}^{-1}\cdot\text{d}^{-1}$ for 9 weeks) **ameliorated albuminuria** and renal histopathology, while reducing podocyte foot process effacement and apoptosis [4] [5]. The nephroprotective effects were mediated through the **amelioration of mitochondrial dysfunction** via regulation of mitochondrial dynamics proteins (Mfn2, Fis1) and enhancement of mitophagy through the PINK1/Parkin pathway [4]. AS-II also **activated the Nrf2-mediated antioxidative response** by decreasing Keap1 protein levels, thereby reducing oxidative stress in diabetic podocytes [4]. These findings highlight the

potential of AS-II in addressing the multifaceted pathophysiology of diabetic nephropathy, particularly in preserving podocyte integrity and mitochondrial function under hyperglycemic conditions.

Immunomodulation and T-Cell Activation

AS-II exhibits **potent immunomodulatory activity** by enhancing T-cell activation through regulation of CD45 protein tyrosine phosphatase (CD45 PTPase) activity [2] [6]. At concentrations of 10-30 nM, AS-II significantly **enhanced the proliferation** of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation [2]. Furthermore, AS-II (30 nM) promoted **Th1 cytokine production**, increasing IL-2 and IFN- γ secretion while upregulating mRNA levels of IFN- γ and T-bet in primary splenocytes [2]. The compound also promoted the expression of activation markers CD25 and CD69 on primary CD4⁺ T cells upon TCR stimulation [2]. Mechanistically, AS-II (100 nM) promoted **CD45-mediated dephosphorylation** of LCK (Tyr505), a key step in T-cell receptor signaling activation, which could be blocked by a specific CD45 PTPase inhibitor [2]. In cyclophosphamide-induced immunosuppressed mice, oral administration of AS-II (50 mg/kg) restored the proliferation of splenic T cells and the production of IFN- γ and IL-2, demonstrating its potential in immunodeficiency conditions [2].

Table 1: Summary of Key Pharmacological Activities of **Astragaloside II**

Therapeutic Area	Model System	Key Effects	Mechanisms	Effective Concentrations/Doses
Inflammatory Bowel Disease	Human Caco-2 cells; TNBS-induced murine colitis	Enhanced wound closure (37%); Increased cell proliferation (22%); Attenuated weight loss	↑ L-arginine uptake; ↑ CAT1/CAT2; ↑ mTOR/S6K/4E-BP1 phosphorylation	0.1 μ M (in vitro); Not specified (in vivo) [1]
Demyelinating Diseases	Cuprizone and EAE models; OPC cultures	Improved neurobehavioral outcomes; Enhanced remyelination;	p75NTR binding (Pro253, Ser257); ↓ β -catenin/Id2/MBP signaling	Not specified [3]

Therapeutic Area	Model System	Key Effects	Mechanisms	Effective Concentrations/Doses
		Increased OL production		
Diabetic Nephropathy	STZ-induced diabetic rats	Ameliorated albuminuria; Reduced podocyte apoptosis; Improved mitochondrial function	↑ Mfn2; ↓ Fis1; ↑ PINK1/Parkin; ↑ Nrf2; ↓ Keap1	3.2-6.4 mg·kg ⁻¹ ·d ⁻¹ (9 weeks) [4] [5]
Immunomodulation	Mouse splenocytes/T cells; Cyclophosphamide-induced immunosuppression	Enhanced T-cell proliferation; ↑ IL-2, IFN-γ; ↑ CD25/CD69 expression	CD45 PTPase activation; ↓ LCK (Tyr505) phosphorylation	10-100 nM (in vitro); 50 mg/kg (in vivo) [2] [6]

Molecular Mechanisms and Signaling Pathways

AS-II exerts its diverse pharmacological effects through **modulation of multiple signaling pathways** across different tissue and disease contexts. The compound demonstrates a remarkable ability to interact with specific molecular targets, initiating cascades of intracellular events that ultimately lead to its therapeutic effects [1] [3] [2].

In intestinal epithelial cells, AS-II enhances **L-arginine uptake** through upregulation of cationic amino acid transporters CAT1 and CAT2, leading to subsequent activation of the mTOR pathway [1]. This activation results in phosphorylation of downstream targets S6K and 4E-BP1, enhancing protein synthesis and cellular proliferation essential for wound healing [1]. The **dependence on L-arginine transport** was confirmed through inhibition experiments with lysine, while the crucial role of mTOR signaling was verified using rapamycin, which effectively reversed the promotive effects of AS-II on wound closure and protein synthesis [1].

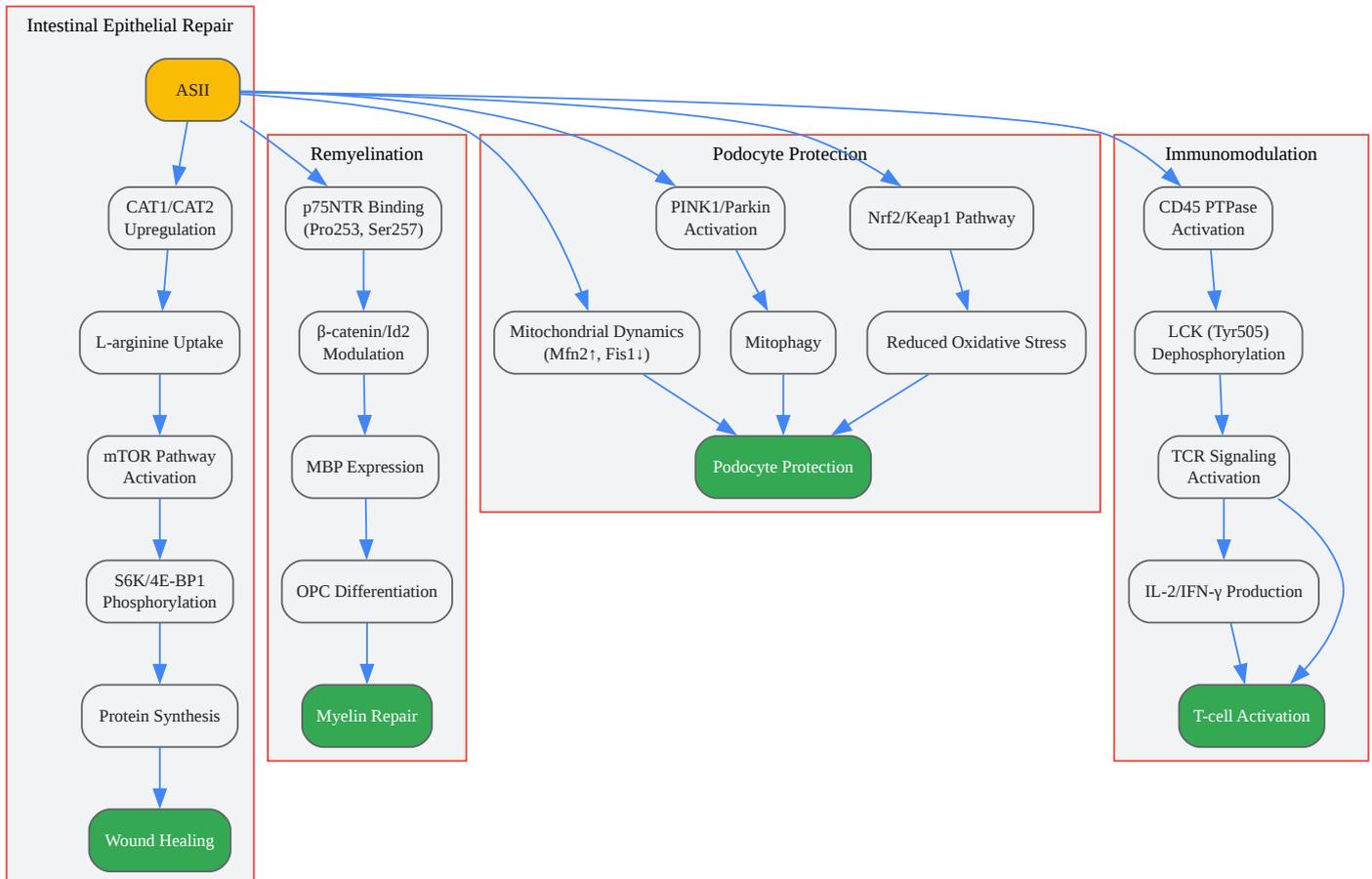
In neurological contexts, AS-II directly binds to the **p75 neurotrophin receptor (p75NTR)** at specific amino acid residues (Pro253, Ser257), triggering a signaling cascade that involves modulation of the β-

catenin/Id2/MBP axis [3]. This pathway ultimately leads to enhanced differentiation of oligodendrocyte precursor cells into mature oligodendrocytes capable of producing myelin basic protein (MBP) and forming functional myelin sheaths around axons [3]. The **essential nature of p75NTR** for this mechanism was definitively established through experiments with p75NTR knockout mice, in which AS-II completely lost its remyelination efficacy [3].

In diabetic nephropathy, AS-II preserves podocyte function through **regulation of mitochondrial dynamics** and enhancement of mitophagy [4]. The compound modulates the balance between mitochondrial fusion and fission proteins, increasing Mfn2 while decreasing Fis1, thereby reducing excessive mitochondrial fragmentation [4]. Simultaneously, AS-II activates the **PINK1/Parkin pathway** for targeted clearance of damaged mitochondria while stimulating the Nrf2-mediated antioxidative response through disruption of the Keap1-Nrf2 interaction, resulting in reduced oxidative stress [4].

For immunomodulation, AS-II enhances T-cell activation through **regulation of CD45 protein tyrosine phosphatase** activity, which promotes dephosphorylation of LCK at Tyr505, a critical step in T-cell receptor signaling initiation [2] [6]. This mechanism leads to enhanced T-cell proliferation, cytokine production (particularly IL-2 and IFN- γ), and expression of activation markers CD25 and CD69, ultimately boosting T-cell-mediated immune responses [2].

*Graphviz diagram: Molecular signaling pathways of **Astragaloside II***



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Molecular signaling pathways of **Astragaloside II** across different therapeutic applications

Experimental Protocols and Methodologies

In Vitro Models and Assays

Intestinal Epithelial Repair Studies: For investigation of IBD-related mechanisms, human intestinal epithelial **Caco-2 cells** were maintained in appropriate culture conditions [1]. **Cell proliferation** was assessed using standard colorimetric or fluorometric assays after treatment with varying concentrations of AS-II (0.01, 0.1, and 1 μ M) [1]. **Scratch wound closure** assays were performed by creating a linear scratch in confluent cell monolayers, followed by treatment with AS-II and monitoring closure over 48 hours using time-lapse microscopy [1]. **L-arginine uptake** was measured using radioactive or fluorescent-labeled L-arginine, with uptake calculated as pmol/mg protein/min [1]. Protein expression of CAT1, CAT2, and components of the mTOR pathway (mTOR, S6K, 4E-BP1) along with their phosphorylated forms were analyzed by **western blotting** with specific antibodies [1]. To confirm mechanism specificity, inhibitors including **lysine** (competitive inhibitor of CATs) and **rapamycin** (mTORC1 inhibitor) were employed in pretreatment protocols [1].

Immunomodulation Studies: Primary splenocytes and T-cells were isolated from BALB/c and C57BL/6 mice (6-8 weeks old) [2] [6]. Cell proliferation was measured using **[3H]-thymidine incorporation** assays after stimulation with ConA, alloantigen, or anti-CD3 in the presence or absence of AS-II (10-100 nM) [2]. **Cytokine production** (IL-2, IFN- γ) was quantified using ELISA, while mRNA expression of IFN- γ and T-bet was analyzed by RT-PCR [2]. **Surface activation markers** (CD25, CD69) on CD4⁺ T-cells were assessed by flow cytometry after staining with fluorescent-labeled antibodies [2]. **CD45 PTPase activity** was measured using a colorimetric assay with pNPP/OMFP as substrates, monitoring absorbance at 410/490 nm [2]. For mechanism confirmation, a specific **CD45 PTPase inhibitor** (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-propionamide) was utilized [2].

Remyelination Studies: Oligodendrocyte precursor cells (OPCs) were cultured and induced to differentiate in the presence or absence of AS-II [3]. The **direct binding target** of AS-II was identified using **drug affinity responsive target stability (DARTS) mass spectrometry**, **cellular thermal shift assay (CETSA)**, and **surface plasmon resonance (SPR)** assays, which confirmed p75NTR as the molecular target with specific binding residues (Pro253, Ser257) [3]. Differentiation was assessed by monitoring **myelin basic protein (MBP) expression** through immunocytochemistry and western blotting [3].

In Vivo Models and Evaluation Methods

TNBS-Induced Colitis Model: Colitis was induced in mice by administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) [1]. AS-II was administered at specified doses, with **disease activity** monitored through body

weight changes, colon length measurements, and histological evaluation [1]. **Inflammatory response** was assessed by measuring myeloperoxidase (MPO) activity in intestinal tissues [1].

Diabetic Nephropathy Model: Diabetes was induced in Sprague-Dawley rats (200-250 g) by a single intraperitoneal injection of **streptozotocin (STZ)** at 55 mg/kg [4] [5]. Rats with blood glucose levels >16.7 mmol/L were considered diabetic and treated with AS-II (3.2 or 6.4 mg·kg⁻¹·d⁻¹) or vehicle for 9 weeks [4]. **Renal function** was assessed by measuring urinary albumin/creatinine ratio (ACR) and biochemical parameters [4]. **Kidney histopathology** was evaluated through hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) staining [4]. **Podocyte apoptosis** was assessed by TUNEL assay, while **podocyte foot process effacement** was examined by electron microscopy [4]. Expression of mitochondrial dynamics-related proteins (Mfn2, Fis1), autophagy-related proteins (P62, LC3), and components of the Nrf2/PINK1 pathway were analyzed by immunohistochemistry, western blot, and real-time PCR [4].

Demyelination Models: Two established models were employed: **cuprizone-induced demyelination** and **experimental autoimmune encephalomyelitis (EAE)** [3]. AS-II was administered at specified doses, and **neurobehavioral outcomes** were evaluated using appropriate scoring systems [3]. **Myelin integrity** was assessed by luxol fast blue staining and electron microscopy, while **oligodendrocyte production** was quantified by immunohistochemistry for specific markers [3]. The critical role of p75NTR was confirmed using **p75NTR knockout mice** [3].

Immunosuppression Model: Immunosuppression was induced in mice by injection of **cyclophosphamide (CTX)** at 80 mg/kg [2]. AS-II (50 mg/kg) was administered orally, and **immune function recovery** was assessed by measuring splenic T-cell proliferation and cytokine production (IL-2, IFN- γ) [2].

Quantitative Data and Efficacy Metrics

Table 2: Quantitative Efficacy Metrics of **Astragaloside II** in Preclinical Models

Parameter	Experimental System	Control Values	AS-II Treated Values	Change	Citation
Cell Proliferation	Caco-2 cells	1.00 (baseline)	1.22 ± 0.03 (0.1 μ M)	+22%	[1]

Parameter	Experimental System	Control Values	AS-II Treated Values	Change	Citation
Scratch Wound Closure	Caco-2 cells (48h)	30.77 ± 2.13%	42.17 ± 1.42% (0.1 µM)	+37%	[1]
L-arginine Uptake	Caco-2 cells (6h)	Baseline	104.73 ± 3.90 pmol/mg protein/min	Significant increase	[1]
mTOR Phosphorylation	Caco-2 cells (1h)	1.00 (baseline)	1.44 ± 0.02 fold-increase	+44%	[1]
Body Weight Maintenance	TNBS-colitis mice	85.75 ± 2.54%	94.85 ± 1.78%	+9.1% improvement	[1]
Urinary ACR	STZ-diabetic rats	Elevated in diabetes	Significantly reduced	Improvement	[4]
T-cell Proliferation	Mouse splenocytes (+ConA)	Baseline	Significantly enhanced (10-30 nM)	Dose-dependent increase	[2]
IL-2 Production	Mouse splenocytes	Baseline	Significantly increased (30 nM)	Substantial increase	[2]
IFN-γ Production	Mouse splenocytes	Baseline	Significantly increased (30 nM)	Substantial increase	[2]

Therapeutic Potential and Future Directions

The accumulating preclinical evidence positions **Astragaloside II** as a **promising multi-target therapeutic candidate** with potential applications in several challenging clinical areas [1] [3] [4]. In inflammatory bowel disease, AS-II addresses the crucial aspect of **epithelial barrier restoration**, which represents a therapeutic gap in current IBD management that primarily focuses on immunosuppression rather than promoting healing [1]. For demyelinating neurological diseases, AS-II's direct **remyelination capacity** distinguishes it from available

treatments that primarily modulate immune responses without directly repairing existing damage [3]. This could potentially address the progressive disability in multiple sclerosis that continues despite adequate immunosuppression.

In diabetic nephropathy, AS-II's **podocyte-protective effects** and its action on mitochondrial function and oxidative stress target fundamental pathophysiological mechanisms that are not adequately addressed by current standard therapies like RAAS blockade [4]. Similarly, in immunomodulation, AS-II's specific enhancement of T-cell function through CD45 activation offers a **novel approach to immunodeficiency** conditions that may complement existing strategies [2] [6].

The **future development** of AS-II should focus on addressing several key areas: First, comprehensive **ADMET studies** are needed to fully characterize its pharmacokinetic profile and potential toxicity. Second, **formulation optimization** may be necessary to improve its bioavailability and tissue targeting. Third, well-designed **clinical trials** are essential to translate these promising preclinical findings into human therapeutic applications. Additionally, further exploration of its **potential synergistic effects** with existing therapeutics could open avenues for combination therapies that might enhance efficacy while reducing side effects through dose reduction of individual agents.

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References

1. promotes intestinal epithelial repair by enhancing... Astragaloside II [nature.com]
2. Astragaloside II triggers T cell activation through regulation ... [nature.com]
3. Astragaloside II, a natural saponin, facilitates remyelination ... [pubmed.ncbi.nlm.nih.gov]
4. Astragaloside II Ameliorated Podocyte Injury and ... [pmc.ncbi.nlm.nih.gov]
5. Frontiers | Astragaloside Ameliorated Podocyte Injury and... II [frontiersin.org]
6. Astragaloside II triggers T cell activation through regulation of ... [pmc.ncbi.nlm.nih.gov]

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